3-Hydroxythietane 1,1-dioxide 3-Hydroxythietane 1,1-dioxide
Brand Name: Vulcanchem
CAS No.: 22524-35-2
VCID: VC3691263
InChI: InChI=1S/C3H6O3S/c4-3-1-7(5,6)2-3/h3-4H,1-2H2
SMILES: C1C(CS1(=O)=O)O
Molecular Formula: C3H6O3S
Molecular Weight: 122.15 g/mol

3-Hydroxythietane 1,1-dioxide

CAS No.: 22524-35-2

Cat. No.: VC3691263

Molecular Formula: C3H6O3S

Molecular Weight: 122.15 g/mol

* For research use only. Not for human or veterinary use.

3-Hydroxythietane 1,1-dioxide - 22524-35-2

Specification

CAS No. 22524-35-2
Molecular Formula C3H6O3S
Molecular Weight 122.15 g/mol
IUPAC Name 1,1-dioxothietan-3-ol
Standard InChI InChI=1S/C3H6O3S/c4-3-1-7(5,6)2-3/h3-4H,1-2H2
Standard InChI Key CIUZABLJPXPIFC-UHFFFAOYSA-N
SMILES C1C(CS1(=O)=O)O
Canonical SMILES C1C(CS1(=O)=O)O

Introduction

Chemical Structure and Properties

Structural Features

3-Hydroxythietane 1,1-dioxide possesses a four-membered ring containing a sulfur atom with two oxygen atoms double-bonded to it (creating the dioxide functionality), and a hydroxyl group at the 3-position. Its molecular formula is C₃H₆O₃S, with the following structural characteristics:

  • Four-membered thietane ring

  • Sulfone (SO₂) group within the ring

  • Hydroxyl (-OH) substituent at position 3

  • InChI: InChI=1/C3H6O3S/c4-3-1-7(5,6)2-3/h3-4H,1-2H2

Physical Properties

PropertyDescription
AppearanceColorless to pale yellow liquid or solid
SolubilityModerate solubility in polar solvents
PolarityHigh due to SO₂ and OH groups
Hydrogen bondingCapable of both donation and acceptance
Molecular weight138.14 g/mol

Spectroscopic Characteristics

Limited spectroscopic data is available from the search results, though derivatives show characteristic infrared absorptions. For example, 3-hydroxy-3-(4-methoxyphenyl)thietane 1,1-dioxide (a derivative) displays an IR absorption at 3486 cm⁻¹ corresponding to the OH stretch, along with several other characteristic bands related to the thietane dioxide moiety .

Synthesis Methods

General Synthetic Approaches

The most common synthetic route to 3-hydroxythietane 1,1-dioxide involves the oxidation of the corresponding thietanol. This typically employs m-chloroperoxybenzoic acid (m-CPBA) as the oxidizing agent, which converts the sulfur atom in the thietane ring to the dioxide functionality .

Oxidation with m-CPBA

Based on the reported synthesis of substituted derivatives, the general procedure involves:

  • Addition of m-CPBA (3.0 equivalents) portionwise to a solution of the thietan-3-ol precursor in dichloromethane at 0°C

  • Stirring at 0°C for 5 minutes

  • Warming to 25°C and stirring for 3.5 hours

  • Quenching with saturated aqueous NaHCO₃ solution

  • Extraction with dichloromethane

  • Purification by flash column chromatography

Synthesis of Derivatives

The literature describes the preparation of various substituted 3-hydroxythietane 1,1-dioxides, particularly those with aryl substituents at the 3-position alongside the hydroxyl group. For example, 3-hydroxy-3-(4-methoxyphenyl)thietane 1,1-dioxide can be synthesized with 80% yield, appearing as a white solid with a melting point of 127-129°C .

DerivativeStarting MaterialYieldPhysical FormMelting Point
3-Hydroxy-3-(4-methoxyphenyl)thietane 1,1-dioxideThietan-3-ol80%White solid127-129°C
3-Hydroxy-3-(2-methoxyphenyl)thietane 1,1-dioxideThietan-3-ol99%White solid165-168°C
3-Hydroxy-3-(3-methoxyphenyl)thietane 1,1-dioxideThietan-3-ol82%Yellow oil-

Reactions and Reactivity

Carbocation Generation

A significant aspect of 3-hydroxythietane 1,1-dioxide chemistry is its ability to undergo dehydration to generate carbocations. This reactivity is particularly important in synthetic applications where nucleophilic substitution reactions are desired. The hydroxyl group can be activated under Lewis acid catalysis, leading to the formation of a carbocation intermediate that can be trapped by various nucleophiles .

Lewis and Brønsted Acid Catalysis

Research has demonstrated that both Lewis acids (e.g., Ca(NTf₂)₂, FeCl₃) and Brønsted acids (e.g., HNTf₂) can effectively catalyze reactions involving thietane dioxides. The choice of catalyst can significantly impact both yield and product distribution .

Catalyst (mol %)SolventTemperatureResult
Li(NTf₂) (11) + nBu₄NPF₆ (5.5)CH₂Cl₂Room temp.Low yields
FeCl₃ (5)CH₂Cl₂Room temp.Good yields
Ca(NTf₂)₂ (5) + nBu₄NPF₆ (5)CH₂Cl₂Room temp.Good yields
HNTf₂ (10)CH₂Cl₂Room temp.Good yields
Ca(NTf₂)₂ (5) + nBu₄NPF₆ (5)Toluene110°CExcellent yields (93%)

Competing Elimination Reaction

An important consideration in reactions of 3-hydroxythietane 1,1-dioxide is the competing elimination pathway, which can lead to the formation of 3-aryl-2H-thiete 1,1-dioxide products. This elimination becomes less problematic at elevated temperatures in toluene, where studies have shown that the desired substitution products can be obtained in excellent yields with minimal formation of elimination byproducts .

Applications in Organic Synthesis

Building Block in Complex Molecule Synthesis

The unique structure of 3-hydroxythietane 1,1-dioxide makes it valuable as a building block in organic synthesis. The strain of the four-membered ring, combined with the reactivity of the hydroxyl group and the electronic properties imparted by the dioxide functionality, enables diverse transformations .

Synthesis of 3,3-Disubstituted Thietane Dioxides

One of the most significant applications is in the synthesis of 3,3-disubstituted thietane dioxide derivatives. Through carbocation formation and subsequent trapping with nucleophiles, a diverse array of compounds can be accessed. This approach has been demonstrated with various arene nucleophiles, including phenols, anisoles, and heterocyclic compounds like indoles, furans, and thiophenes .

Compatibility with Functional Groups

Research has shown that the chemistry of 3-hydroxythietane 1,1-dioxide is compatible with various functional groups, including methoxy substituents in ortho-, meta-, and para-positions, as well as OTIPS groups, tolyl and phenyl derivatives, and electron-withdrawing substituents like chlorophenyl groups .

Medicinal Chemistry and Materials Science Applications

Properties Relevant to Biological Activity

Several features make 3-hydroxythietane 1,1-dioxide and its derivatives interesting for medicinal applications:

  • The sulfone group provides hydrogen bond acceptor sites

  • The hydroxyl group can serve as both hydrogen bond donor and acceptor

  • The strained ring confers specific geometric constraints

  • The molecule offers multiple sites for derivatization

Brand ReferencePurityEstimated DeliveryStatus
IN-DA006XP997%April 22, 2025Available
10-F33495695.0%May 2, 2025Available
3D-FH139971Min. 95%-Discontinued

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